2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester
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Overview
Description
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is an organic compound that belongs to the class of methacrylate esters. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is characterized by the presence of a naphthalene ring, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester typically involves the esterification of 2-Methyl-acrylic acid with 6-(2-Methyl-acryloyloxy)-naphthalen-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major products are amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique optical and mechanical properties.
Materials Science: The compound is used in the development of advanced materials such as photopolymers and holographic recording media.
Biology and Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester involves its interaction with specific molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bonds in the methacrylate groups react to form long polymer chains. This process is initiated by free radicals generated from initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-acrylic acid 2-{6-[2-(2-methyl-acryloyloxy)-ethoxycarbonylamino]-hexylcarbamoyloxy}-ethyl ester
- 2-Methyl-acrylic acid 2-{6-[2-(2-methyl-acryloyloxy)-ethoxycarbonylamino]-hexylcarbamoyloxy}-ethyl ester
Uniqueness
2-Methyl-acrylic acid 6-(2-Methyl-acryloyloxy)-naphthalen-2-yl ester is unique due to the presence of the naphthalene ring, which imparts enhanced optical properties and stability to the compound. This makes it particularly useful in applications requiring high-performance materials.
Properties
CAS No. |
151705-85-0 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.322 |
IUPAC Name |
[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3 |
InChI Key |
FKRRGIZBYWZEHY-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C |
Origin of Product |
United States |
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